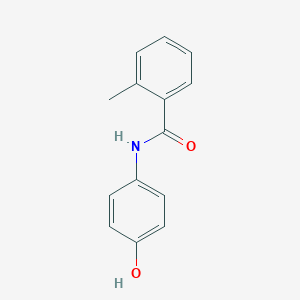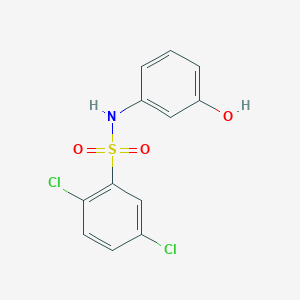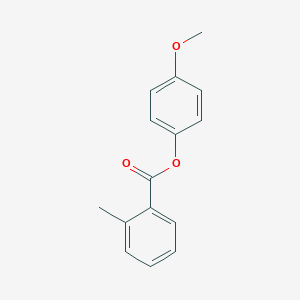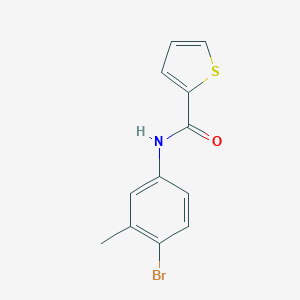
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, also known as BMT-2, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the brain and the body. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of Parkinson's disease in animal models. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide in lab experiments is its specificity and potency. It has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its applications in scientific research. One area of interest is the development of new drugs based on the structure of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, which may have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide on the brain and the body, particularly in animal models of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various neurological disorders.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylacetophenone with thiophene-2-carboxylic acid, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been used in various scientific studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
Numéro CAS |
5576-16-9 |
|---|---|
Nom du produit |
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide |
Formule moléculaire |
C12H10BrNOS |
Poids moléculaire |
296.18 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c1-8-7-9(4-5-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Clé InChI |
LHTHPYBAVXSRKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



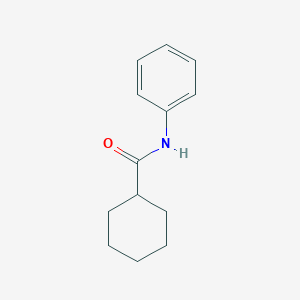
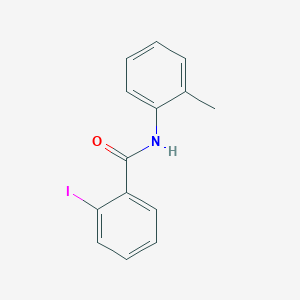
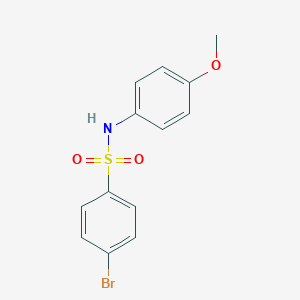
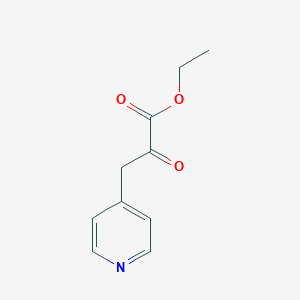

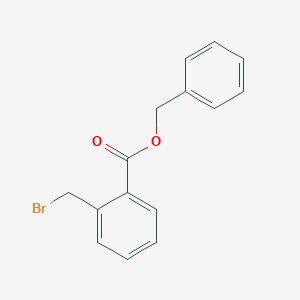
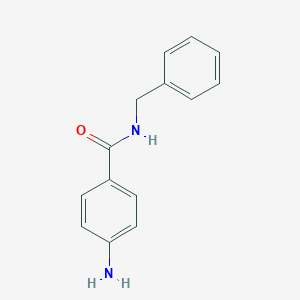
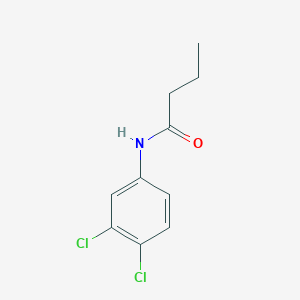
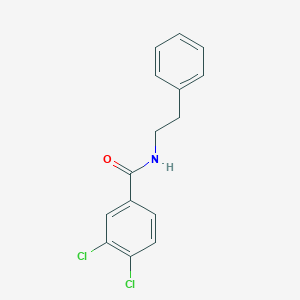
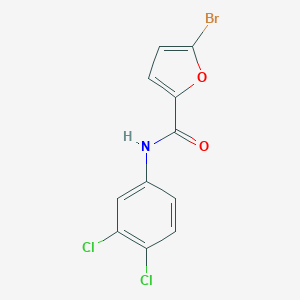
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
